Tadalafil-015-1S3S-HCl
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Overview
Description
Tadalafil-015-1S3S-HCl is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety and a beta-carboline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tadalafil-015-1S3S-HCl typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of redistilled tetrahydrofuran and trifluoroacetic acid. The reaction is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tadalafil-015-1S3S-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Tadalafil-015-1S3S-HCl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Tadalafil-015-1S3S-HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
- (1R,3R)-9H-Pyrido[3,4-B]indole-3-carboxylic acid, 1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl), methyl ester, Cis Isomer, hydrochloride
Uniqueness
Tadalafil-015-1S3S-HCl is unique due to its specific structural features, which include the benzo[1,3]dioxole moiety and the beta-carboline core
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m0./s1 |
InChI Key |
ROYJOKDTCKPQHK-NKGQWRHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl |
Origin of Product |
United States |
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